tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Description
Structural Classification Within the Benzodiazepine Family
tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate belongs to the 1,4-benzodiazepine subclass, characterized by a seven-membered diazepine ring fused to a benzene core. Unlike classical 1,4-benzodiazepines such as diazepam, this compound features partial saturation of the diazepine ring (2,3,4,5-tetrahydro configuration) and a bromine substituent at position 9, distinguishing it from fully aromatic analogs. The tert-butyl carbamate group at position 4 introduces steric bulk and modulates electronic properties, while the bromine atom enhances electrophilicity at the aromatic system.
Table 1: Structural Comparison of Benzodiazepine Subclasses
The tetrahydro configuration reduces aromatic conjugation, potentially altering binding kinetics at GABA~A~ receptors compared to traditional analogs. This structural modification aligns with trends in medicinal chemistry to improve metabolic stability and receptor selectivity.
Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry
The discovery of chlordiazepoxide in 1955 marked the advent of benzodiazepines as anxiolytics, with subsequent derivatives optimized for enhanced potency and reduced side effects. By the 1980s, researchers began exploring substituent effects at position 9, leading to compounds like bretazenil—a partial agonist with a bromine substituent that demonstrated reduced tolerance development. The introduction of tert-butyl carbamate groups emerged in the 2000s as a strategy to improve blood-brain barrier penetration and metabolic stability, as seen in precursors like 4-Boc-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Notably, the target compound’s bromine-tert-butyl synergy reflects two key historical developments:
Significance of Substituent Effects on Benzodiazepine Pharmacophores
Substituents at positions 4 and 9 critically influence the compound’s pharmacodynamic profile:
Bromine at C9
- Electronic Effects : The bromine atom increases electrophilicity at C9, facilitating interactions with GABA~A~ receptor residues (e.g., histidine 101 in α subunits).
- Steric Considerations : Compared to smaller halogens (Cl/F), bromine’s van der Waals radius (1.85 Å) may restrict rotational freedom in the receptor pocket, altering efficacy.
tert-Butyl Carbamate at C4
- Metabolic Stability : The bulky tert-butyl group impedes oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for benzodiazepines.
- Receptor Selectivity : Carbamate groups enhance selectivity for α5-containing GABA~A~ receptors, which are implicated in cognition rather than sedation.
Table 2: Substituent Impact on Pharmacophoric Properties
The carboxylate moiety further modulates solubility; its ionization at physiological pH (pK~a~ ≈ 3.8) enhances aqueous solubility by >20-fold compared to non-ionized analogs like diazepam. This balance of lipophilicity (logP ≈ 3.6) and solubility makes the compound suitable for oral administration.
Properties
IUPAC Name |
tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWMTVSQYZVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl (Boc) protecting group is readily removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:
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Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at room temperature .
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Outcome : The Boc group is cleaved, generating 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a TFA salt .
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Application : This deprotection step is essential in synthesizing BET inhibitors like ET-JQ1-OMe, where the free amine undergoes further condensation .
Nucleophilic Substitution at the Bromine Atom
The bromine substituent at position 9 participates in substitution reactions, enabling diversification of the benzodiazepine scaffold:
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Key Insight : Potassium tert-butoxide facilitates enolate formation, enabling alkylation at the α-position .
Cyclization and Annulation Reactions
The benzodiazepine core undergoes cyclization to form polycyclic structures:
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Imidazobenzodiazepine Formation : Reacting with ethyl isocyanoacetate in a one-pot annulation process (using potassium tert-butoxide and diethyl chlorophosphate) yields imidazo[1,5-a] benzodiazepines .
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Thienodiazepine Synthesis : Condensation with amino ketones (e.g., 12 ) in toluene/TFA forms thienodiazepine derivatives (e.g., 15–18 ) .
Oxidation and Functional Group Interconversion
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Oxidation with DDQ : The tert-butyl-protected intermediate undergoes oxidation to introduce aromaticity, as seen in the synthesis of diazepinoindole inhibitors .
Stability and Handling Considerations
Scientific Research Applications
Scientific Research Applications
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Pharmacological Studies :
- Benzodiazepines are widely studied for their anxiolytic, sedative, and muscle relaxant properties. Tert-butyl 9-bromo derivatives have been investigated for their ability to modulate GABA receptors, which play a crucial role in neurotransmission and anxiety regulation .
- Case Study : A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis and pharmacological evaluation of various benzodiazepine derivatives, including tert-butyl 9-bromo compounds. These studies showed promising results in terms of receptor affinity and efficacy in animal models .
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Neuropharmacology :
- The compound has been used to explore neuroprotective effects against neurodegenerative diseases. Research indicates that certain benzodiazepines can exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
- Case Study : Research demonstrated that specific modifications to the benzodiazepine structure could enhance neuroprotective effects in vitro, suggesting potential therapeutic avenues for conditions like Alzheimer's disease .
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Synthetic Intermediates :
- Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate serves as a synthetic intermediate for developing more complex pharmacophores in drug discovery. Its versatility allows chemists to modify the structure further to enhance biological activity or selectivity.
- Application Example : In drug design, this compound can be modified to create derivatives with improved potency against specific targets in cancer therapy or central nervous system disorders.
Mechanism of Action
The mechanism of action of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets in the body. This compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution Variants
A key positional isomer is tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate (CAS 886364-30-3), which differs only in the bromine’s position (C7 vs. C9). This variation impacts electronic distribution and steric accessibility:
Table 1: Positional Isomer Comparison
| Property | C9-Bromo Isomer | C7-Bromo Isomer |
|---|---|---|
| Molecular Weight | 365.26 g/mol | 365.26 g/mol |
| Bromine Position | 9 | 7 |
| Commercial Status | Discontinued | Available (see SDS ) |
Heteroatom-Modified Analogs
Benzoxazepine Derivatives
Replacing the diazepine nitrogen with oxygen yields tert-butyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (). Key differences include:
- Electron Density : Oxygen’s higher electronegativity reduces basicity compared to nitrogen in benzodiazepines.
- Ring Strain : The smaller atomic radius of oxygen may influence ring puckering dynamics, as described by Cremer-Pople coordinates .
Boronate-Ester Derivatives
tert-Butyl 9-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate () replaces bromine with a boronate group, enabling Suzuki couplings. This modification broadens utility in polymer and pharmaceutical synthesis but reduces electrophilic reactivity compared to brominated analogs.
Table 2: Heteroatom-Modified Analogs
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Formyl/Alkyl Groups: highlights benzodiazepinones with formyl (5-formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones) or alkyl chains (N-alkyl derivatives). Bromine’s electronegativity and leaving-group capacity contrast with formyl’s electrophilicity or alkyl’s lipophilicity, impacting biological target interactions .
- tert-Butyl Carboxylate : This group’s steric bulk may hinder enzymatic degradation compared to methyl or ethyl esters, as seen in carbazole derivatives ().
Physicochemical Properties
- Hydrogen Bonding : The C9-bromo compound’s crystal structure may exhibit distinct hydrogen-bonding patterns (e.g., N–H···O interactions) compared to C7-bromo isomers, influencing solubility .
- Ring Puckering: Benzodiazepine rings adopt non-planar conformations; Cremer-Pople analysis () quantifies puckering amplitudes, which vary with substituent positions .
Biological Activity
Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine class. It is characterized by its unique tetracyclic structure and has been the subject of various studies focusing on its biological activity. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C14H18BrN2O2
- Molar Mass : Approximately 328.206 g/mol
- Structure : The compound features a bromine atom at the 9-position and a tert-butyl ester at the carboxylate group.
The exact mechanism of action for this compound remains largely unknown. However, its structural resemblance to other benzodiazepines suggests that it may interact with the GABAergic system in the brain. Benzodiazepines typically enhance the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that promotes relaxation and reduces anxiety .
Biological Activity
Research has indicated several biological activities associated with this compound:
Comparative Analysis with Similar Compounds
The following table summarizes key features of various structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate | C14H19BrN2O | Bromination at position 8 |
| Tert-butyl 7-bromo-2,3-dihydro-1H-benzo[e][1,4]diazepine | C14H19BrN2O | Different ring structure |
| Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C14H18F2N2O | Fluorination instead of bromination |
These variations can significantly influence biological activities and pharmacological effects.
Case Studies and Research Findings
While specific case studies on this compound are sparse in the literature:
- Pharmacological Investigations : Studies have highlighted the potential of benzodiazepine derivatives in treating conditions such as anxiety and epilepsy due to their action on GABA receptors .
- Synthesis and Biological Assessment : Investigations into related compounds have indicated promising results in terms of their therapeutic efficacy in preclinical models of anxiety and depression .
Q & A
Q. How can the synthesis of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate be optimized for high yield and purity?
- Methodological Answer : The synthesis of benzodiazepine derivatives typically involves bromination and carboxylation steps. For example, analogous compounds like 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine are synthesized via acetylation of a benzodiazepine precursor in dichloromethane (CH₂Cl₂) with acetyl chloride under controlled temperature (ice bath to room temperature), yielding 96% purity after recrystallization from acetone . For brominated analogs, bromine sources like 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can be used at 45°C, followed by vacuum distillation to remove excess reagents . Optimization should focus on:
- Catalyst selection : TBAB enhances reaction efficiency in bromination.
- Temperature control : Gradual warming prevents side reactions.
- Purification : Recrystallization (e.g., acetone/ethyl acetate) improves purity.
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns. For example, the crystal structure of 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine revealed a chair-like seven-membered ring and hydrogen-bonded water molecules (N–H⋯O and O–H⋯O interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl, bromo groups) and confirm regiochemistry.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₆H₂₁BrN₂O₂ has a theoretical MW of 369.26 g/mol).
Q. How can solubility and stability be assessed under varying experimental conditions?
- Methodological Answer :
- Solubility screening : Test solvents (e.g., DMSO, acetone, ethyl acetate) via gravimetric analysis or HPLC.
- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, related benzodiazepines show stability in anhydrous organic solvents but degrade in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and physicochemical properties of this compound?
- Methodological Answer : Hydrogen-bonding networks can be analyzed using graph-set theory (e.g., Etter’s rules). In 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, the amine (N–H) and water (O–H) groups form D¹¹ (self-associated dimer) and C₂² (chain) motifs, stabilizing the crystal lattice . Computational tools like Mercury (CCDC) or SHELX can model these interactions.
Q. What computational methods are suitable for analyzing the conformational flexibility of the seven-membered benzodiazepine ring?
- Methodological Answer :
- Ring puckering analysis : Use Cremer-Pople parameters to quantify out-of-plane displacements. For example, cyclopentane puckering is described by amplitude (q) and phase (φ) angles .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental (X-ray) bond lengths/angles .
Q. What mechanistic insights exist for bromination reactions in similar benzodiazepine derivatives?
- Methodological Answer : Bromination of aromatic rings often proceeds via electrophilic substitution. In 9-(4-bromobutyl)-9H-carbazole synthesis, 1,4-dibromobutane acts as both solvent and bromine source, with TBAB facilitating bromide ion exchange. Monitoring reaction progress via TLC (hexane/ethyl acetate) ensures regioselectivity . Competing pathways (e.g., over-bromination) are minimized by stoichiometric control.
Q. How can structure-activity relationship (SAR) studies guide modifications to the bromo substituent for enhanced bioactivity?
- Methodological Answer :
- Bioisosteric replacement : Replace bromo with chloro or trifluoromethyl groups to assess potency changes. For example, 4,5,6,7-tetrabromo analogs show altered binding in 5-HT2C receptor agonists .
- Crystallographic data : Overlay X-ray structures with receptor models (e.g., 5-HT2C) to identify steric/electronic constraints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
